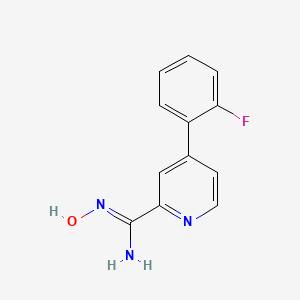

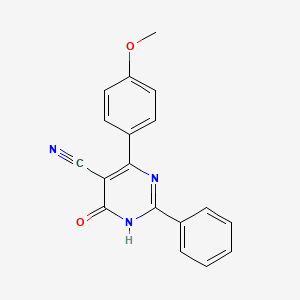

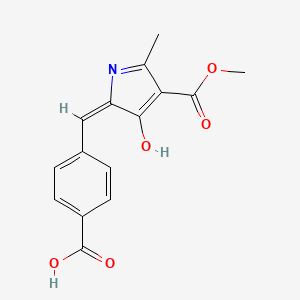

![molecular formula C12H11N3O B1417678 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on CAS No. 1220036-01-0](/img/structure/B1417678.png)

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of alkyl halides with sodium hydroxide and a phase transfer catalyst can afford 7-alkylated derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded certain derivatives .Wissenschaftliche Forschungsanwendungen

Krebstherapie ATR-Hemmung

Die Struktur der Verbindung deutet auf eine mögliche Verwendung als Hemmstoff der ATR-Kinase hin, die für die Zellviabilität als Reaktion auf DNA-Schäden unerlässlich ist. Dies macht sie zu einem Kandidaten für die Entwicklung von Krebsmedikamenten, die auf synthetische Letalität abzielen .

Psoriasis-Behandlung NF-κB-Hemmung

Ähnliche Verbindungen haben gezeigt, dass sie die Sekretion von Interleukin 6 in Zellen hemmen und Symptome in einem Psoriasis-Mausmodell lindern, was auf eine mögliche Anwendung bei der Behandlung entzündlicher Hauterkrankungen wie Psoriasis hindeutet .

Tumorbehandlung FGFR-Hemmung

Die Verbindung könnte als Grundlage für die Synthese von Derivaten dienen, die auf abnormale FGFR-Signalwege in verschiedenen Tumoren abzielen, was eine Strategie für die Krebstherapie darstellt .

Chemisches Synthesezwischenprodukt

Verbindungen mit ähnlichen Strukturen wurden als Zwischenprodukte bei der Synthese neuer chemischer Einheiten verwendet, was darauf hindeutet, dass die fragliche Verbindung bei der chemischen Synthese und der Medikamentenentwicklung wertvoll sein könnte .

Forschungs- und Entwicklungslaboreagens

Als chemisches Reagenz kann es in der experimentellen Forschung verwendet werden, um seine Eigenschaften und Reaktionen mit anderen Substanzen zu untersuchen, was zum wissenschaftlichen Wissen und zu potenziellen praktischen Anwendungen beiträgt .

Wirkmechanismus

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

Similar compounds have been reported to have suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Biochemische Analyse

Biochemical Properties

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate cell cycle progression and are often dysregulated in cancer cells . This compound interacts with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity . This inhibition leads to the disruption of cell cycle progression, making it a potential candidate for anti-cancer therapies .

Cellular Effects

The effects of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one on various cell types have been extensively studied. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound exhibits cytotoxic effects by inducing apoptosis and altering cell cycle progression . It influences cell signaling pathways, including the CDK2 pathway, leading to changes in gene expression and cellular metabolism . The compound’s ability to inhibit CDK2 results in the accumulation of cells in the G1 phase, preventing their progression to the S phase and ultimately leading to cell death .

Molecular Mechanism

At the molecular level, 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exerts its effects through direct binding interactions with CDK2. The compound fits into the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous disruption of cell cycle progression . In vivo studies are needed to further elucidate the long-term effects and potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties affect its localization and accumulation within specific cellular compartments, which can impact its activity and efficacy .

Subcellular Localization

The subcellular localization of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its activity and function .

Eigenschaften

IUPAC Name |

2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGACZOWTBRIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

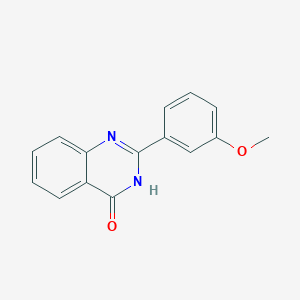

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

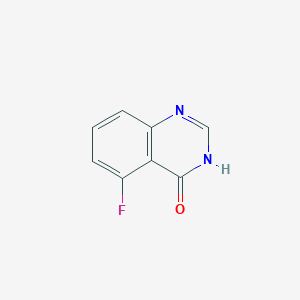

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

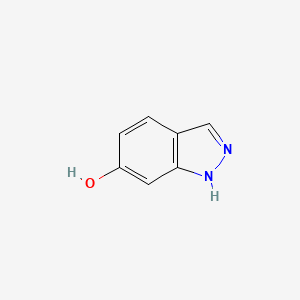

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)

![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)